molecular formula C14H10Cl2O2 B6403620 5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid CAS No. 1261901-90-9

5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid

Cat. No.: B6403620
CAS No.: 1261901-90-9
M. Wt: 281.1 g/mol
InChI Key: UTOZNLAVCGYPJL-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid is an aromatic carboxylic acid derivative This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to optimize yield and purity.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as crystallization, filtration, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions:

    Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Esters: Methyl or ethyl esters of the benzoic acid derivative.

    Alcohols: Reduced forms of the carboxylic acid group.

Scientific Research Applications

5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid involves its interaction with molecular targets through its functional groups:

    Aromatic Ring: The aromatic ring can participate in π-π interactions with other aromatic systems.

    Carboxylic Acid Group: The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules.

    Chlorine Atoms: The chlorine atoms can influence the compound’s reactivity and binding affinity through inductive and resonance effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-chloro-5-(4-chloro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-4-11(15)2-3-13(8)9-5-10(14(17)18)7-12(16)6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOZNLAVCGYPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690373
Record name 4',5-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-90-9
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′,5-dichloro-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261901-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4',5-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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